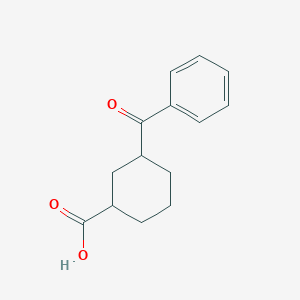

3-Benzoylcyclohexane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOMXIQTOGETME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzoylcyclohexane 1 Carboxylic Acid

Direct Synthesis Strategies

Direct synthesis strategies focus on introducing the key functional groups onto a cyclohexane-based starting material. These methods are often efficient but can present challenges in controlling regioselectivity and preventing side reactions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds between an aromatic or aliphatic moiety and an acyl group. masterorganicchemistry.com This electrophilic aromatic substitution typically involves reacting an arene with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comorganic-chemistry.org While classically applied to aromatic rings, related reactions can be adapted for aliphatic systems, though they are often more complex.

A plausible, though challenging, direct synthesis of 3-Benzoylcyclohexane-1-carboxylic acid could involve the acylation of a cyclohexanecarboxylic acid derivative with benzoyl chloride. The presence of the deactivating carboxyl group on the cyclohexane (B81311) ring complicates the reaction, often requiring harsh conditions and leading to potential issues with regioselectivity and yield. The reaction is generally facilitated by the formation of an acylium ion from the acyl halide and the Lewis acid. masterorganicchemistry.com

Modern variations of the Friedel-Crafts acylation may employ carboxylic acids directly as the acylating agent, bypassing the need for acyl halides. capes.gov.bracs.org This is achieved using strong Brønsted acids or specific metal triflates as catalysts at elevated temperatures. capes.gov.br

| Acylating Agent | Catalyst System | General Conditions | Reference |

|---|---|---|---|

| Acyl Halides (e.g., Benzoyl Chloride) | AlCl₃, FeCl₃ | Stoichiometric amount of catalyst, typically in an inert solvent. | masterorganicchemistry.com |

| Carboxylic Acids (e.g., Benzoic Acid) | Cyanuric Chloride / AlCl₃ | Mild conditions, room temperature. | acs.org |

| Carboxylic Acids (e.g., Benzoic Acid) | Brønsted acids (e.g., HNTf₂) or Metal Triflates (e.g., Eu(NTf₂)₃) | High temperatures (e.g., 220-250 °C), often with azeotropic removal of water. | capes.gov.br |

Carbonylation Reactions for Carboxylic Acid Formation

Carbonylation reactions introduce a carbonyl group into an organic substrate using carbon monoxide (CO) and are a powerful tool for synthesizing carboxylic acids. youtube.com To form this compound, this strategy would likely start with a precursor such as a 3-benzoylcyclohexyl halide.

The reaction is typically catalyzed by transition metal complexes, most commonly those based on palladium, rhodium, or cobalt. youtube.com In a representative palladium-catalyzed process, the catalyst undergoes oxidative addition into the carbon-halide bond of the substrate. This is followed by the insertion of a molecule of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex. Subsequent reaction with a nucleophile, such as water, yields the carboxylic acid and regenerates the active catalyst. youtube.com

| Substrate Type | Catalyst System | General Conditions | Reference |

|---|---|---|---|

| Alkyl/Aryl Halides | Palladium or Nickel Complexes | Pressurized carbon monoxide, presence of a base and nucleophile (e.g., water). | youtube.com |

| Alcohols | Rhodium or Iridium Complexes (e.g., Monsanto/Cativa process) | High pressure and temperature. | youtube.com |

| Alkenes | Palladium or Nickel Catalysts | Treatment with CO and a nucleophile, often under acidic conditions (hydrocarboxylation). | youtube.com |

Oxidation Routes from Precursor Alcohols or Aldehydes

The oxidation of primary alcohols or aldehydes is a fundamental and widely used method for the synthesis of carboxylic acids. britannica.comlibretexts.org In the context of synthesizing this compound, this pathway would begin with either 3-benzoylcyclohexylmethanol or 3-benzoylcyclohexanecarbaldehyde.

A variety of oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid, are effective for converting primary alcohols directly to carboxylic acids. libretexts.orgyoutube.com To ensure the reaction proceeds to completion and to prevent the isolation of the intermediate aldehyde, conditions such as heating under reflux with an excess of the oxidizing agent are typically employed. libretexts.org

More selective, milder oxidation methods have also been developed. For instance, a two-step process where the alcohol is first oxidized to an aldehyde (e.g., using PCC) and then further oxidized to the carboxylic acid can be used. youtube.com A one-pot protocol merging a copper-catalyzed aerobic oxidation with a subsequent sodium chlorite (B76162) (Lindgren) oxidation has been shown to be effective for converting benzylic alcohols to carboxylic acids. rsc.org

| Reagent | Precursor | Typical Conditions | Reference |

|---|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Primary Alcohol or Aldehyde | Heat under reflux with excess oxidant. | libretexts.org |

| Potassium Permanganate (KMnO₄) | Primary Alcohol or Aldehyde | Acidic or alkaline solution, often heated. | britannica.com |

| Chromium Trioxide (CrO₃) / H₅IO₆ | Primary Alcohol | Catalytic CrO₃ with periodic acid as co-oxidant in acetonitrile. | organic-chemistry.org |

| Fe(NO₃)₃ / TEMPO / MCl | Primary Alcohol | Uses O₂ or air as the terminal oxidant at room temperature. | organic-chemistry.org |

Nitrile Hydrolysis Pathways

The hydrolysis of a nitrile (a compound containing a -C≡N functional group) provides a reliable route to a carboxylic acid. libretexts.org This method, applied to the target molecule, would start with 3-benzoylcyclohexanecarbonitrile. The carbon-nitrogen triple bond is reacted with water, typically under either acidic or basic conditions with heating, to yield the carboxylic acid. libretexts.orgchemistrysteps.com

In acid-catalyzed hydrolysis, the nitrile is heated under reflux with an aqueous acid like hydrochloric acid. libretexts.org The nitrogen atom is first protonated, making the carbon atom more electrophilic and susceptible to attack by water. A series of proton transfers leads to an amide intermediate, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) ion. youtube.com

In base-catalyzed hydrolysis, the nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The reaction proceeds through an amide intermediate to form a carboxylate salt. chemistrysteps.comweebly.com A final acidification step with a strong acid is required to protonate the carboxylate and yield the free carboxylic acid. libretexts.org

| Hydrolysis Type | Reagents | Initial Product | Workup | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, water, heat | Carboxylic acid and ammonium salt | Distillation or extraction of the carboxylic acid. | libretexts.org |

| Base-Catalyzed | Aqueous NaOH or KOH, heat | Carboxylate salt and ammonia | Acidification with strong acid (e.g., HCl) to form the free carboxylic acid. | libretexts.org |

Homologation Techniques

Homologation refers to any reaction that extends a carbon chain by a single, well-defined unit, often a methylene (B1212753) (-CH₂-) group. nih.gov While less direct for synthesizing the target molecule from simple precursors, it could be applied to a substrate like a benzoyl-substituted cyclohexanoic acid to produce 3-benzoylcyclohexane-1-acetic acid, a homolog of the target compound. More pertinently, it represents a general strategy for modifying carboxylic acids.

The classic Arndt-Eistert synthesis is a well-known method for the one-carbon homologation of carboxylic acids. This multi-step sequence involves converting the carboxylic acid to an acyl chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then treating the diazoketone with a catalyst (e.g., silver oxide) in the presence of water to produce the chain-extended acid.

More recently, direct, one-step homologation methods have been developed. One such approach uses a (1-phosphoryl)vinyl sulfonate reagent that reacts directly with a native carboxylic acid under mild conditions to generate a homologated product. nih.gov This method can be applied to complex molecules and offers a more efficient alternative to traditional multi-step processes. nih.govyoutube.com

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Arndt-Eistert Synthesis | 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O | A multi-step sequence involving acyl chloride and diazoketone intermediates. | N/A |

| Radical-Polar Conjunctive Reagent | (1-phosphoryl)vinyl sulfonate | A one-step homologation that proceeds directly from the native carboxylic acid under mild conditions. | nih.gov |

Indirect Synthesis and Precursor Chemistry

Given the potential difficulties with selectivity in direct approaches, indirect methods involving the synthesis and modification of precursors are often more practical. A robust strategy for accessing the cyclohexane core is the Diels-Alder reaction. For instance, the [4+2] cycloaddition of 1,3-butadiene (B125203) and acrylic acid yields 3-cyclohexene-1-carboxylic acid. google.com Subsequent hydrogenation of the double bond, typically using a palladium or platinum catalyst, affords cyclohexanecarboxylic acid. google.comwikipedia.org This saturated acid can then be subjected to functionalization, such as a Friedel-Crafts acylation, to install the benzoyl group, although controlling the position of substitution to the 3-position would require further strategic steps.

Alternatively, the synthesis of necessary precursors for the oxidation or nitrile hydrolysis routes is a key consideration. For example, 3-oxocyclohexane-1-carboxylic acid could serve as a versatile intermediate. nih.gov This keto-acid could potentially be synthesized via the cyclization of appropriate linear precursors. google.com The ketone could then be protected while the carboxylic acid is converted to a methyl group (e.g., via reduction to an alcohol, conversion to a halide, and reduction), followed by deprotection and a Grignard reaction with phenylmagnesium bromide to install the benzoyl group, and finally re-oxidation of the methyl group to a carboxylic acid. Such multi-step sequences, while lengthy, offer greater control over the final structure.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Benzoyl chloride |

| Benzoic acid |

| Cyclohexanecarboxylic acid |

| Carbon monoxide |

| 3-benzoylcyclohexyl halide |

| 3-benzoylcyclohexylmethanol |

| 3-benzoylcyclohexanecarbaldehyde |

| Potassium permanganate |

| Chromic acid |

| Sodium chlorite |

| 3-benzoylcyclohexanecarbonitrile |

| Hydrochloric acid |

| Sodium hydroxide |

| Diazomethane |

| 1,3-butadiene |

| Acrylic acid |

| 3-cyclohexene-1-carboxylic acid |

| 3-oxocyclohexane-1-carboxylic acid |

Synthesis from Cyclohexene (B86901) Carboxylic Acid Derivatives

A logical and effective route to this compound begins with precursors containing a cyclohexene ring. This approach typically involves a two-step process: the introduction of the benzoyl group onto the unsaturated ring, followed by the reduction of the carbon-carbon double bond.

The first step can be achieved via a Friedel-Crafts acylation reaction. chemguide.co.ukmasterorganicchemistry.com This classic carbon-carbon bond-forming reaction involves treating a cyclohexene carboxylic acid derivative with an acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comvaia.com The electrophilic acyl group is directed to a carbon atom of the cyclohexene ring.

Following the acylation, the resulting benzoyl-substituted cyclohexene carboxylic acid intermediate is subjected to catalytic hydrogenation to yield the final saturated product. nih.gov This reduction step specifically targets the double bond within the cyclohexene ring without affecting the benzoyl group or the carboxylic acid moiety. rsc.org Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are commonly employed for this type of transformation, carried out under a hydrogen atmosphere. google.com A patent for preparing cyclohexanecarboxylic acid describes a similar hydrogenation of 3-cyclohexene-1-carboxylic acid using a Pd or Pt catalyst at temperatures from room temperature to 100°C and hydrogen pressures of 10 to 150 psi. google.com

A proposed reaction scheme is detailed in the table below.

| Step | Reaction | Reactants | Catalyst/Reagents | Product |

| 1 | Friedel-Crafts Acylation | 3-Cyclohexene-1-carboxylic acid, Benzoyl chloride | Aluminum chloride (AlCl₃) | Benzoyl-cyclohexene-carboxylic acid intermediate |

| 2 | Catalytic Hydrogenation | Benzoyl-cyclohexene-carboxylic acid intermediate | Hydrogen (H₂), Palladium on Carbon (Pd/C) | This compound |

Derivatization of Benzoyl-Substituted Cyclic Ketones

An alternative synthetic strategy commences with a benzoyl-substituted cyclic ketone, such as 3-benzoylcyclohexanone (B14618448). This method focuses on the chemical transformation of the ketone's carbonyl group into a carboxylic acid. A multi-step sequence described for the general synthesis of 3-(substituted benzoyl)-3-substituted alkanoic acids can be adapted for this purpose. lookchem.com

The key feature of this pathway is the conversion of the ketone into a γ-keto nitrile, which is then hydrolyzed to the desired γ-keto acid. lookchem.com The process begins with the formation of a Mannich base from the starting ketone, which is subsequently converted into a quaternary ammonium salt. This salt then undergoes a reaction with a cyanide source, such as potassium cyanide. This step proceeds in two stages: an initial β-elimination to form an α,β-unsaturated ketone, followed by a conjugate hydrocyanation to produce the γ-keto nitrile intermediate. lookchem.com The final step is the hydrolysis of the nitrile group under acidic or basic conditions to afford the target carboxylic acid, this compound. youtube.com

The general steps for this transformation are outlined in the following table.

| Step | Transformation | General Procedure | Intermediate/Product |

| 1 | Mannich Reaction | Reaction of 3-benzoylcyclohexanone with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine). | Mannich Base |

| 2 | Quaternization | Treatment of the Mannich base with an alkylating agent (e.g., methyl iodide). | Quaternary Ammonium Salt |

| 3 | Cyanation | Reaction of the quaternary salt with potassium cyanide (KCN). lookchem.com | γ-Keto Nitrile |

| 4 | Hydrolysis | Acid- or base-catalyzed hydrolysis of the nitrile group. youtube.com | This compound |

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic routes to this compound are highly dependent on the careful optimization of reaction conditions. For the multi-step syntheses described, key parameters for each step must be fine-tuned to maximize product formation and minimize side reactions.

In the context of Friedel-Crafts acylation, critical variables include the choice and stoichiometry of the Lewis acid catalyst, the solvent, reaction temperature, and time. organic-chemistry.org For instance, while AlCl₃ is common, other Lewis acids like FeCl₃ can also be effective. masterorganicchemistry.com The reaction is often performed at low temperatures to control selectivity and then gently heated to ensure completion. chemguide.co.uk

For catalytic hydrogenation, optimization involves selecting the appropriate catalyst, catalyst loading, hydrogen pressure, solvent, and temperature. These factors influence both the rate of reaction and the selectivity, ensuring that only the intended functional group is reduced. nih.govgoogle.com

The table below summarizes key parameters that are typically optimized for the core reactions involved in the synthesis of this compound.

| Reaction | Key Parameters for Optimization | Typical Conditions/Ranges | Potential Impact |

| Friedel-Crafts Acylation | Lewis Acid Catalyst, Solvent, Temperature, Reaction Time | AlCl₃, FeCl₃; Nitrobenzene, CS₂; 0°C to 60°C; 0.5-5 hours | Affects yield, isomeric purity, and reaction rate. chemguide.co.ukorganic-chemistry.org |

| Catalytic Hydrogenation | Catalyst Type, Hydrogen Pressure, Solvent, Temperature | Pd/C, PtO₂; 10-150 psi; Ethanol, Toluene; 25°C-100°C | Influences reaction completeness and selectivity. google.com |

| Nitrile Hydrolysis | Acid/Base Concentration, Temperature, Reaction Time | Strong acid (H₂SO₄, HCl) or base (NaOH); Reflux; 2-24 hours | Determines the rate and completeness of conversion to carboxylic acid. youtube.com |

Advanced Reaction Chemistry and Derivatization of 3 Benzoylcyclohexane 1 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amidation, and conversion to acyl halides and anhydrides. Furthermore, it can undergo decarboxylation under specific conditions.

Esterification Reactions and Mechanisms

Esterification of 3-benzoylcyclohexane-1-carboxylic acid can be achieved through several methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of the carboxylic acid with an alcohol. sci-hub.semasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comtcichemicals.com

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol, forming a tetrahedral intermediate. tcichemicals.commasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. tcichemicals.commasterorganicchemistry.com

Table 1: Representative Conditions for Fischer Esterification

| Alcohol | Catalyst | Reaction Conditions | Product |

| Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 3-benzoylcyclohexane-1-carboxylate |

| Ethanol | TsOH (catalytic) | Reflux, Dean-Stark | Ethyl 3-benzoylcyclohexane-1-carboxylate |

| Isopropanol | HCl (gas) | Heat | Isopropyl 3-benzoylcyclohexane-1-carboxylate |

The reactivity of the alcohol in Fischer esterification generally follows the order of primary > secondary > tertiary, due to steric hindrance. tcichemicals.com

Amidation Reactions and Mechanisms

The conversion of this compound to its corresponding amide requires the activation of the carboxylic acid, as a direct reaction with an amine is generally unfavorable due to acid-base chemistry. fishersci.co.uklibretexts.org Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.co.uk

The general mechanism involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack by the amine on the activated carbonyl carbon. A subsequent proton transfer and elimination of the coupling agent byproduct (e.g., dicyclohexylurea) yields the amide.

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with an amine. fishersci.co.uk This method often requires a base, like pyridine (B92270) or a tertiary amine, to neutralize the HCl byproduct. fishersci.co.uk

Table 2: Common Reagents for Amidation

| Amine | Coupling Reagent/Method | Base (if applicable) | Product |

| Ammonia | DCC | N/A | 3-Benzoylcyclohexane-1-carboxamide |

| Benzylamine | EDC/HOBt | DIEA | N-Benzyl-3-benzoylcyclohexane-1-carboxamide |

| Aniline | SOCl₂ then amine | Pyridine | N-Phenyl-3-benzoylcyclohexane-1-carboxamide |

Acyl Halide Formation

This compound can be converted to its corresponding acyl chloride, 3-benzoylcyclohexanecarbonyl chloride, using various halogenating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. youtube.comharvard.edu The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. harvard.edu

Other reagents that can be employed include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). youtube.com The reaction with PCl₅ yields phosphoryl chloride (POCl₃) as a byproduct, while PCl₃ produces phosphorous acid (H₃PO₃). youtube.com Oxalyl chloride is another alternative that is often used under mild conditions. google.com

Table 3: Reagents for Acyl Chloride Formation

| Reagent | Byproducts |

| Thionyl chloride (SOCl₂) | SO₂, HCl |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl |

| Phosphorus trichloride (PCl₃) | H₃PO₃ |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl |

The mechanism with thionyl chloride involves the initial formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to displace the leaving group and form the acyl chloride. organic-chemistry.org

Anhydride (B1165640) Formation

Symmetrical anhydrides of this compound can be prepared through the reaction of its corresponding acyl chloride with a carboxylate salt of the acid. nih.govlibretexts.org This method involves a nucleophilic acyl substitution where the carboxylate anion attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion. nih.gov

Another common method for anhydride formation is the dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), or by heating with acetic anhydride. nih.gov For the synthesis of mixed anhydrides, an acyl chloride can be reacted with a different carboxylic acid in the presence of a non-nucleophilic base like pyridine. libretexts.org

Table 4: Methods for Anhydride Formation

| Reactants | Reagent/Condition | Product Type |

| 3-Benzoylcyclohexanecarbonyl chloride + Sodium 3-benzoylcyclohexane-1-carboxylate | - | Symmetrical |

| 2 eq. This compound | P₄O₁₀, Heat | Symmetrical |

| 3-Benzoylcyclohexanecarbonyl chloride + Acetic acid | Pyridine | Mixed |

Decarboxylative Transformations

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), typically requires harsh conditions for simple alkyl carboxylic acids. organicchemistrytutor.comlibretexts.org However, the presence of a carbonyl group at the β-position relative to the carboxyl group, as is the case in β-keto acids, significantly facilitates decarboxylation upon heating. chemistrysteps.com While this compound is a γ-keto acid, not a β-keto acid, decarboxylation can still be induced under certain conditions, such as heating with a catalyst or using radical-based methods. organicchemistrytutor.comlibretexts.org For instance, heating with soda lime (a mixture of NaOH and CaO) is a classic method for the decarboxylation of carboxylic acid salts. chemguide.co.uk

The presence of the benzoyl group might influence the reaction conditions required for decarboxylation compared to a simple cyclohexanecarboxylic acid.

Transformations Involving the Benzoyl Moiety

The benzoyl group contains a ketone functionality that can undergo various transformations, most notably reduction reactions. The selective transformation of the ketone in the presence of the carboxylic acid or its derivatives presents a synthetic challenge that can be addressed by choosing appropriate reducing agents.

For instance, catalytic hydrogenation with catalysts like palladium or platinum can reduce the benzene (B151609) ring of the benzoyl group to a cyclohexane (B81311) ring, especially under forcing conditions. youtube.comaskiitians.com However, milder conditions can sometimes selectively reduce the ketone to a secondary alcohol.

Chemoselective reduction of the ketone to a secondary alcohol (phenyl(cyclohexyl)methanol moiety) in the presence of the carboxylic acid can be challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid. savemyexams.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically reduces ketones and aldehydes but not carboxylic acids, making it a suitable choice for the selective reduction of the benzoyl group in this compound. savemyexams.comwikipedia.org

Table 5: Selective Reduction of the Benzoyl Ketone

| Reducing Agent | Product Functional Groups |

| Sodium borohydride (NaBH₄) | Secondary alcohol, Carboxylic acid |

| Lithium aluminum hydride (LiAlH₄) | Secondary alcohol, Primary alcohol (from carboxylic acid) |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Potential for reduction of both the ketone and the aromatic ring |

The choice of solvent and reaction temperature can also influence the selectivity of the reduction. wikipedia.org

Functionalization of the Aromatic Ring

The benzoyl group in this compound contains an aromatic ring that can undergo electrophilic substitution reactions. The reactivity and orientation of these substitutions are governed by the electronic effects of the substituents already present on the ring. In this case, the carbonyl group of the benzoyl moiety acts as a deactivating group and a meta-director. This is because the carbonyl group withdraws electron density from the aromatic ring through its resonance and inductive effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. Consequently, electrophilic attack is directed to the meta-position relative to the benzoyl group, as this position is the least deactivated.

Common electrophilic aromatic substitution reactions that could be applied to the aromatic ring of this compound include nitration, halogenation, and sulfonation. For instance, nitration would typically be carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. Halogenation, such as bromination or chlorination, would require the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to polarize the halogen molecule and generate a more potent electrophile.

It is important to note that the carboxylic acid group on the cyclohexane ring is also a deactivating, meta-directing group for electrophilic substitution on a benzene ring. While it is not directly attached to the aromatic ring in this molecule, its presence could have long-range electronic effects that further influence the reactivity of the benzoyl group's aromatic ring.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitrobenzoyl)cyclohexane-1-carboxylic acid |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid |

| Chlorination | Cl₂, AlCl₃ | 3-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid |

| Sulfonation | SO₃, H₂SO₄ | 3-(3-Sulfobenzoyl)cyclohexane-1-carboxylic acid |

Carbonyl Group Reactions

The ketone carbonyl group within the benzoyl moiety is a prime site for a variety of nucleophilic addition and condensation reactions, allowing for the synthesis of a diverse range of derivatives.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, yielding 3-(hydroxy(phenyl)methyl)cyclohexane-1-carboxylic acid. This transformation can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild reducing agent that is well-suited for the reduction of ketones and aldehydes and would be an effective choice. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone but would simultaneously reduce the carboxylic acid to a primary alcohol, leading to a diol product.

Reductive Amination: The carbonyl group can be converted into an amine through reductive amination. This process involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they are selective for the reduction of the iminium ion over the ketone. This reaction provides a versatile route to secondary and tertiary amines.

Wittig Reaction: The Wittig reaction offers a powerful method for converting the carbonyl group into an alkene, thus creating a new carbon-carbon double bond. This reaction involves the use of a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. The reaction of the ylide with the ketone proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

| Reaction | Reagents | Product |

| Reduction | 1. NaBH₄ 2. H₃O⁺ | 3-(Hydroxy(phenyl)methyl)cyclohexane-1-carboxylic acid |

| Reductive Amination | 1. R-NH₂, cat. H⁺ 2. NaBH₃CN | 3-(Amino(phenyl)methyl)cyclohexane-1-carboxylic acid derivative |

| Wittig Reaction | Ph₃P=CHR | 3-(1-Phenyl-2-substituted-ethenyl)cyclohexane-1-carboxylic acid |

Cyclohexane Ring Transformations

The cyclohexane ring of this compound can also be the site of various chemical modifications, leading to changes in the carbocyclic framework itself.

Ring Modification Reactions

Dehydrogenation: The cyclohexane ring can be aromatized to a benzene ring through dehydrogenation. This transformation typically requires a catalyst such as palladium on carbon (Pd/C) at elevated temperatures. This reaction would lead to the formation of a biphenyl (B1667301) derivative, specifically 3-benzoylbenzoic acid.

Ring-Opening Reactions: While less common for simple cyclohexanes, ring-opening reactions can be induced under specific conditions, particularly if the ring is strained or contains activating functional groups. For instance, oxidative cleavage of the cyclohexane ring could be achieved using strong oxidizing agents, leading to the formation of dicarboxylic acids.

Isomerization Studies

The stereochemistry of this compound is an important aspect of its chemistry. The compound exists as cis and trans isomers, which relate to the relative orientation of the benzoyl and carboxylic acid groups on the cyclohexane ring. These isomers can potentially be interconverted under certain conditions.

Cis-Trans Isomerization: Isomerization between the cis and trans forms can often be achieved by heating in the presence of a catalyst. For related cyclohexane dicarboxylic acids, isomerization has been shown to occur via heat treatment with an isomerization catalyst, such as an oxide of a transition metal. This process allows for the conversion of a cis isomer to a more stable trans isomer, or vice versa, depending on the thermodynamic equilibrium. The specific conditions required for the isomerization of this compound would need to be determined experimentally. The cis isomer is identified by the CAS number 733742-86-4.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. The presence of both a carboxylic acid and a ketone functionality makes this compound an ideal candidate for participation in several important MCRs.

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy amide. In this context, this compound could serve as the carboxylic acid component, reacting with an aldehyde and an isocyanide. Alternatively, the ketone of the benzoyl group could act as the carbonyl component, reacting with another carboxylic acid and an isocyanide.

Ugi Reaction: The Ugi reaction is a four-component reaction that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. Similar to the Passerini reaction, this compound could participate as either the carboxylic acid or the ketone component. The versatility of the Ugi reaction allows for the rapid generation of a wide variety of complex molecular scaffolds.

The incorporation of this compound into these MCRs would lead to the synthesis of highly functionalized and structurally diverse molecules with potential applications in medicinal chemistry and materials science.

| Reaction | Components | Potential Product Type |

| Passerini Reaction | This compound (as acid), Aldehyde, Isocyanide | α-Acyloxy amide |

| Passerini Reaction | This compound (as ketone), Carboxylic acid, Isocyanide | α-Acyloxy amide |

| Ugi Reaction | This compound (as acid), Amine, Aldehyde, Isocyanide | Bis-amide |

| Ugi Reaction | This compound (as ketone), Amine, Carboxylic acid, Isocyanide | Bis-amide |

Stereochemical Investigations and Conformational Analysis

Identification and Separation of Stereoisomers (Enantiomers, Diastereomers, Cis/Trans Isomers)

3-Benzoylcyclohexane-1-carboxylic acid possesses two stereogenic centers at the C1 and C3 positions of the cyclohexane (B81311) ring. This structural feature leads to the existence of multiple stereoisomers. The relative orientation of the benzoyl and carboxylic acid groups results in cis/trans diastereomers.

Cis/Trans Isomerism: In the cis isomer, both the benzoyl and carboxylic acid substituents are on the same side of the cyclohexane ring. In the trans isomer, they are on opposite sides. spcmc.ac.in These two diastereomers have different physical and chemical properties, allowing for their potential separation by conventional methods like chromatography or crystallization. google.com

Enantiomers: Each diastereomer (cis and trans) is chiral and can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. This results in a total of four possible stereoisomers. epo.org

The cis isomer exists as (1R, 3S) and (1S, 3R) enantiomers. cymitquimica.comnih.gov

The trans isomer exists as (1R, 3R) and (1S, 3S) enantiomers.

The separation of these stereoisomers is a critical step for studying their individual properties. The diastereomers can often be separated due to their differing physical properties. However, the resolution of enantiomeric pairs requires chiral separation techniques. google.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating the enantiomers of chiral carboxylic acids. researchgate.netnih.gov Other methods include fractional crystallization of diastereomeric salts formed by reacting the racemic acid with a chiral base.

| Isomer Type | Specific Isomers | Relationship | Key Feature |

|---|---|---|---|

| Diastereomers (Cis) | (1R, 3S)-3-Benzoylcyclohexane-1-carboxylic acid | Enantiomers | Substituents on the same face of the ring. |

| (1S, 3R)-3-Benzoylcyclohexane-1-carboxylic acid | |||

| Diastereomers (Trans) | (1R, 3R)-3-Benzoylcyclohexane-1-carboxylic acid | Enantiomers | Substituents on opposite faces of the ring. |

| (1S, 3S)-3-Benzoylcyclohexane-1-carboxylic acid |

Conformational Preferences and Interconversion Mechanisms

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. unicamp.br The interconversion between two chair conformations, known as a ring flip, is rapid at room temperature. utdallas.edu

The conformational preference of the cis and trans isomers of this compound is dictated by the steric bulk of the benzoyl and carboxylic acid groups. Generally, bulky substituents preferentially occupy the more stable equatorial position to avoid steric hindrance with axial hydrogens, known as 1,3-diaxial interactions. utdallas.edu

trans-Isomer: For the trans-1,3-disubstituted isomer, the most stable conformation is the one where both the benzoyl and carboxylic acid groups are in equatorial positions (diequatorial). The alternative chair conformation would place both bulky groups in highly unfavorable axial positions. Therefore, the diequatorial conformer is significantly preferred.

cis-Isomer: The cis isomer must have one substituent in an axial position and the other in an equatorial position (axial-equatorial). spcmc.ac.in Through a ring flip, it interconverts to an equivalent conformation where the positions are switched. The equilibrium between these two conformers depends on the relative steric bulk (A-value) of the two substituents. The conformer where the larger group (benzoyl) occupies the equatorial position would be slightly more stable than the one where the smaller group (carboxylic acid) is equatorial.

| Isomer | Possible Conformations (Substituent Positions) | Relative Stability | Reason |

|---|---|---|---|

| trans-(1R,3R) / (1S,3S) | (e,e) - diequatorial | Most Stable | Both bulky groups are in the sterically favored equatorial position. |

| (a,a) - diaxial | Least Stable | Severe 1,3-diaxial steric strain for both groups. | |

| cis-(1R,3S) / (1S,3R) | (a,e) - axial-equatorial | Energetically similar, in equilibrium. The conformer with the larger group (benzoyl) in the equatorial position is slightly favored. | One group must be axial, leading to some steric strain. The ring flips between two conformations. |

| (e,a) - equatorial-axial |

Intramolecular Interactions (e.g., Hydrogen Bonding) and Their Influence on Conformation

Intramolecular forces, particularly hydrogen bonds, can significantly influence the preferred conformation of a molecule. In this compound, there is potential for an intramolecular hydrogen bond to form between the acidic proton of the carboxylic acid group (-COOH) and the carbonyl oxygen of the benzoyl group (-C=O). mdpi.com

The formation of such a hydrogen bond would require the two functional groups to be in close proximity. This interaction could potentially stabilize certain conformations that might otherwise be less favorable. For instance, in the cis isomer, a conformation that brings the equatorial carboxylic acid and axial benzoyl group (or vice-versa) closer together might be favored if a sufficiently strong intramolecular hydrogen bond can be formed. This interaction could create a quasi-cyclic structure, influencing the rotational freedom of the side chains and potentially the equilibrium between the two chair conformers. nih.gov

The stability of the carboxylic acid group itself is also a point of consideration. The carboxyl group can exist in a syn or anti conformation based on the O=C-O-H dihedral angle. While the syn conformation is often considered more stable due to an internal stabilizing interaction, solvation effects can favor the anti conformation in some cases. nih.gov An intramolecular hydrogen bond with the benzoyl group would likely lock the carboxylic acid into a specific orientation, overriding these typical preferences.

Methods for Stereochemical Determination

Determining the specific stereochemistry of the isomers of this compound requires specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between cis and trans diastereomers. The coupling constants (J-values) between protons on the cyclohexane ring are dependent on their dihedral angle. In a chair conformation, the coupling between axial-axial protons is typically large, while axial-equatorial and equatorial-equatorial couplings are smaller. By analyzing these coupling patterns for the protons at C1 and C3, the relative cis/trans configuration can be determined.

Exciton-Coupled Circular Dichroism (ECCD): To determine the absolute stereochemistry of the enantiomers (e.g., distinguishing (1R, 3S) from (1S, 3R)), chiroptical methods are necessary. ECCD is a sensitive technique used for molecules containing two or more chromophores. mtu.edu The benzoyl group in this compound acts as a chromophore. By chemically attaching a second chromophore or using a chiral auxiliary, the spatial interaction between them can produce a characteristic bisignate (two-signed) Cotton effect in the circular dichroism spectrum. The sign of this curve can be correlated to the absolute configuration of the molecule. mtu.edu

X-ray Crystallography: If a single crystal of one of the stereoisomers can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including both its relative (cis/trans) and absolute stereochemistry.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 3-Benzoylcyclohexane-1-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

One-dimensional ¹H-NMR and ¹³C-NMR spectra are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the molecule.

The ¹H-NMR spectrum is expected to show distinct signals for the protons of the benzoyl group and the cyclohexanecarboxylic acid moiety. Protons on the aromatic ring of the benzoyl group typically appear in the downfield region of 7.4–8.0 ppm. The protons on the cyclohexane (B81311) ring will resonate in the upfield region, generally between 1.2 and 2.5 ppm. The methine proton at the C3 position, being adjacent to the electron-withdrawing benzoyl group, would be shifted further downfield compared to other cyclohexane protons. A key feature is the highly deshielded carboxylic acid proton (-COOH), which is expected to appear as a broad singlet far downfield, typically between 10 and 13 ppm. princeton.edu Protons on carbons adjacent to a carbonyl group or carboxylic acid typically resonate in the 2.0-3.0 ppm range. libretexts.org

The ¹³C-NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 170–185 ppm. princeton.edu Similarly, the ketone carbonyl carbon of the benzoyl group will appear significantly downfield, around 190-200 ppm. The aromatic carbons of the phenyl ring would produce signals between 128 and 140 ppm. The aliphatic carbons of the cyclohexane ring are expected to resonate in the 25–45 ppm range. The carbon atom attached to the carboxylic acid group (C1) and the one attached to the benzoyl group (C3) would be shifted downfield relative to the other cyclohexane carbons due to the deshielding effects of the substituents.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 185 |

| Benzoyl Ketone (C=O) | - | 190 - 200 |

| Aromatic (C-H) | 7.4 - 8.0 | 128 - 135 |

| Aromatic (Quaternary C) | - | 135 - 140 |

| Cyclohexane (C1-H) | 2.3 - 2.6 | 42 - 45 |

| Cyclohexane (C3-H) | 2.8 - 3.2 | 45 - 50 |

| Cyclohexane (other CH₂) | 1.2 - 2.2 | 25 - 35 |

Two-dimensional (2D) NMR techniques are essential for confirming the precise connectivity of atoms. youtube.comscribd.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the cyclohexane ring, helping to map out the spin systems of the aliphatic core. youtube.comwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly attached proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal to its corresponding proton(s). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. youtube.comresearchgate.net This would be instrumental in connecting the benzoyl group to the cyclohexane ring by showing a correlation from the protons on the cyclohexane C3 to the ketone carbonyl carbon. Furthermore, it would confirm the position of the carboxylic acid group by revealing correlations from protons on C2 and C6 to the carboxylic carbon (C1). princeton.eduresearchgate.net

The cyclohexane ring is not static and exists in a dynamic equilibrium between different conformations, primarily the chair forms. For a substituted cyclohexane like this compound, there are cis and trans isomers to consider, each undergoing ring-flipping.

Dynamic NMR studies, performed at variable temperatures, can provide information on the energy barriers of these conformational changes. At low temperatures, the rate of ring-flipping can be slowed enough to observe separate signals for axial and equatorial protons, providing insight into the preferred conformation of the substituents. The benzoyl and carboxylic acid groups are bulky, and their preference for the more stable equatorial position to minimize steric hindrance would be the primary determinant of the dominant chair conformation.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. spectroscopyonline.com The IR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent feature of a carboxylic acid is the very broad O-H stretching band, which typically appears between 2500 and 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a result of hydrogen bonding, as carboxylic acids tend to form dimers in the solid state and in concentrated solutions. libretexts.org

Two distinct C=O stretching absorptions would be visible. The carboxylic acid C=O stretch is expected around 1700–1725 cm⁻¹, while the ketone C=O stretch from the benzoyl group will likely appear at a slightly lower frequency, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring. orgchemboulder.com Other key signals include C-H stretching vibrations for the aromatic ring (just above 3000 cm⁻¹) and the aliphatic cyclohexane ring (just below 3000 cm⁻¹), and a C-O stretching vibration for the carboxylic acid in the 1210-1320 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (very broad) |

| Aliphatic C-H (Cyclohexane) | C-H Stretch | 2850 - 2960 |

| Aromatic C-H (Benzoyl) | C-H Stretch | 3000 - 3100 |

| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1725 |

| Ketone (C=O, conjugated) | C=O Stretch | 1680 - 1700 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Carboxylic Acid (-C-O) | C-O Stretch | 1210 - 1320 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₁₄H₁₆O₃), the molecular weight is 232.28 g/mol . HRMS would allow for the determination of the exact molecular formula.

Upon ionization, the molecular ion (M⁺˙) peak at m/z 232 would be observed. The fragmentation of carboxylic acids often involves characteristic losses. libretexts.org Key expected fragmentation pathways include:

Loss of a hydroxyl radical (-OH) : leading to a fragment ion at m/z 215 (M-17). miamioh.edu

Loss of the carboxyl group (-COOH) : resulting in a peak at m/z 187 (M-45). libretexts.org

Alpha-cleavage : Cleavage of the bond between the phenyl ring and the ketone carbonyl can lead to a benzoyl cation [C₆H₅CO]⁺ at m/z 105, which is often a very stable and prominent peak.

Cleavage of the benzoyl group : Loss of the entire benzoyl group ([C₆H₅CO]) would result in a fragment at m/z 127 (M-105).

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment |

| 232 | [M]⁺˙ (Molecular Ion) |

| 215 | [M - OH]⁺ |

| 187 | [M - COOH]⁺ |

| 127 | [M - C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsional angles of this compound.

A key structural feature that would be confirmed by X-ray diffraction is the intermolecular hydrogen bonding. Carboxylic acids typically form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. researchgate.net The analysis would also reveal the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the relative stereochemistry (cis or trans) of the benzoyl and carboxylic acid substituents. The packing of these hydrogen-bonded dimers within the crystal lattice would also be elucidated. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. In the context of this compound, this methodology provides insights into the electronic transitions within the molecule, primarily associated with the benzoyl chromophore. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzoyl group, which consists of a benzene (B151609) ring conjugated with a carbonyl group. The isolated cyclohexanecarboxylic acid moiety does not exhibit significant absorption in the typical UV-Vis range of 200-800 nm.

The principal electronic transitions observed in the benzoyl chromophore are the π → π* and n → π* transitions. The π → π* transition, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is typically of high intensity. The n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital, is generally of much lower intensity.

For instance, benzoic acid exhibits characteristic absorption bands around 230 nm and 274 nm. sielc.com Acetophenone, which contains the C₆H₅CO- chromophore, typically shows a strong absorption maximum (λmax) for the π→π* transition in the range of 240-250 nm and a weaker absorption for the n→π* transition around 320 nm. The presence of the cyclohexanecarboxylic acid group attached to the benzoyl moiety is not expected to significantly alter the position of these absorption bands, as it is not in conjugation with the aromatic system.

The solvent used for spectral acquisition can influence the position and intensity of the absorption bands. Polar solvents can lead to a hypsochromic (blue) shift of the n → π* transition and a slight bathochromic (red) shift of the π → π* transition.

Detailed Research Findings

Detailed research on closely related compounds, such as 4-benzoylbenzoic acid, reveals the influence of the carboxylic acid group on the UV-Vis spectrum, particularly its dependence on pH. rsc.orgrsc.org In acidic solutions, where the carboxylic acid is protonated, the spectral properties are primarily those of the benzoyl chromophore. However, in basic solutions, the deprotonation of the carboxylic acid to a carboxylate can cause subtle shifts in the absorption maxima due to electronic effects. rsc.orgrsc.org

Based on the analysis of analogous compounds, the expected UV-Vis absorption data for this compound is summarized in the table below.

| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Chromophore |

| π → π | ~245 - 255 | High (~10,000 - 15,000) | Benzoyl group |

| n → π | ~310 - 330 | Low (~50 - 200) | Carbonyl group |

| π → π* (Benzenoid) | ~270 - 280 | Moderate (~1,000) | Benzene ring |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Benzoylcyclohexane-1-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. rsc.orgnih.gov

These calculations can elucidate the spatial arrangement of the benzoyl and carboxylic acid groups on the cyclohexane (B81311) ring. The geometry is influenced by the electronic effects of the substituents; for instance, the electron-withdrawing nature of a substituent can shorten adjacent carbon-carbon bonds within an aromatic ring. researchgate.net The final optimized structure represents the lowest energy conformation, providing a foundational understanding of the molecule's stability and steric properties.

Frontier Molecular Orbital (FMO) analysis, derived from DFT calculations, is crucial for understanding the molecule's reactivity. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the HOMO-LUMO energy gap, indicate the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. rsc.org

Table 1: Representative Geometric Parameters Calculated via DFT (Note: The following data is illustrative, based on typical values for related structural motifs like benzoyl derivatives and substituted cyclohexanes, as specific published data for this compound is not available.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O (Ketone) | ~1.22 Å |

| C-C (Aromatic) | ~1.39 Å | |

| C=O (Carboxylic Acid) | ~1.21 Å | |

| C-O (Carboxylic Acid) | ~1.35 Å | |

| O-H (Carboxylic Acid) | ~0.99 Å | |

| Bond Angle | C-C-C (Cyclohexane) | ~111° |

| C-CO-C (Ketone) | ~120° | |

| O-C=O (Carboxylic Acid) | ~123° | |

| Dihedral Angle | O=C-O-H (syn-conformer) | ~0° |

| O=C-O-H (anti-conformer) | ~180° |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT and time-dependent DFT (TD-DFT) calculations can accurately forecast Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. rsc.orgnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the acidic proton of the carboxyl group is predicted to appear far downfield in the ¹H NMR spectrum, typically in the 10-12 ppm region. libretexts.orgopenstax.org The carbonyl carbons of both the ketone and the carboxylic acid are expected to be significantly deshielded in the ¹³C NMR spectrum, absorbing in the 165-185 ppm range for the acid and typically above 190 ppm for the ketone. openstax.orglibretexts.org

IR Spectroscopy: Theoretical vibrational frequency calculations can predict the key absorption bands in the IR spectrum. For this molecule, characteristic absorptions include a very broad O-H stretch from the carboxylic acid dimer (2500–3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1710 cm⁻¹), and another C=O stretch from the benzoyl ketone (typically 1680-1700 cm⁻¹). libretexts.orglibretexts.org

UV-Vis Spectroscopy: TD-DFT calculations are used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. rsc.org The benzoyl group contains a chromophore that will lead to characteristic absorptions. Carboxylic acids without further conjugation typically absorb around 210 nm, which is often too low to be of practical use for simple structures. libretexts.orglibretexts.org However, the presence of the benzoyl group will result in more useful and observable electronic transitions.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are generalized predictions based on functional group analysis and computational studies of similar compounds.)

| Spectrum | Feature | Predicted Region | Functional Group |

| ¹H NMR | Chemical Shift (δ) | 10 - 12 ppm | Carboxylic Acid (-COOH) |

| Chemical Shift (δ) | 7.4 - 8.0 ppm | Benzoyl (Aromatic) | |

| ¹³C NMR | Chemical Shift (δ) | > 190 ppm | Ketone Carbonyl (C=O) |

| Chemical Shift (δ) | 170 - 185 ppm | Carboxylic Acid Carbonyl (C=O) | |

| IR | Wavenumber (cm⁻¹) | 2500 - 3300 (very broad) | Carboxylic Acid (O-H stretch) |

| Wavenumber (cm⁻¹) | ~1710 (strong) | Carboxylic Acid (C=O stretch) | |

| Wavenumber (cm⁻¹) | ~1685 (strong) | Ketone (C=O stretch) | |

| UV-Vis | λmax | ~240-250 nm | π → π* transition (Benzoyl) |

| λmax | ~280 nm | n → π* transition (Benzoyl) |

Conformational Landscape Exploration through Computational Methods

The cyclohexane ring in this compound is not static and exists in various conformations, primarily the chair form. Computational methods are essential for exploring this conformational landscape to identify the most stable structures. nih.gov The molecule has two substituents, a benzoyl group and a carboxylic acid group, leading to cis and trans diastereomers. Each of these can exist in two interconverting chair conformations.

The relative stability of these conformers is determined by the steric strain, particularly 1,3-diaxial interactions. utdallas.edu Generally, cyclohexane conformers with bulky substituents in the equatorial position are more stable than those with axial substituents. utdallas.eduspcmc.ac.in

For trans-3-Benzoylcyclohexane-1-carboxylic acid, the diequatorial conformer is expected to be significantly more stable than the diaxial conformer. For the cis-isomer, both chair conformations will have one axial and one equatorial substituent, leading to a mixture of two conformers with potentially similar energies. spcmc.ac.in Computational modeling can quantify the energy difference (ΔG) between these conformers, allowing for the prediction of their equilibrium populations.

Table 3: Conformational Analysis of this compound Isomers

| Isomer | Conformation 1 | Conformation 2 | Expected Stability |

| trans | 1-COOH (eq), 3-Benzoyl (eq) | 1-COOH (ax), 3-Benzoyl (ax) | Diequatorial is strongly favored. |

| cis | 1-COOH (eq), 3-Benzoyl (ax) | 1-COOH (ax), 3-Benzoyl (eq) | Equilibrium mixture of both conformers. |

Investigation of Tautomeric Equilibria (referencing similar compounds)

Tautomerism is the rapid interconversion of constitutional isomers, often involving the migration of a proton. libretexts.org The most relevant form for this compound is keto-enol tautomerism, where an equilibrium exists between the ketone form and its corresponding enol. orgoreview.commasterorganicchemistry.com

While the keto form is generally more stable than the enol form for simple ketones, the stability of the enol can be significantly influenced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.comyoutube.com In β-dicarbonyl compounds, the enol form is substantially stabilized by the formation of a conjugated system and a six-membered hydrogen-bonded ring. libretexts.orgorgoreview.com

This compound is a γ-keto acid. The ketone and carboxylic acid groups are separated by two carbons, which prevents the formation of the highly stable, conjugated, intramolecularly hydrogen-bonded structure seen in β-dicarbonyl systems. Therefore, the keto-enol equilibrium for this compound is expected to strongly favor the keto tautomer. Computational studies on related systems, such as β-ketoesters, confirm that the equilibrium can be manipulated, but in a pristine state, it typically lies far towards the ketone. nih.govacs.org DFT calculations can be used to compute the relative energies of the keto and potential enol tautomers, confirming the position of the tautomeric equilibrium. rsc.orguclouvain.be

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating reaction mechanisms, providing insights into transition states, intermediates, and reaction energy profiles. nih.gov For this compound, DFT calculations can be applied to study a variety of potential reactions.

For example, in a reduction reaction of the ketone, computational modeling could map out the energy profile for the approach of a hydride reagent, identifying the transition state structure and activation energy. Similarly, for the esterification of the carboxylic acid group, modeling could detail the steps of protonation, nucleophilic attack by an alcohol, and subsequent elimination of water. youtube.comyoutube.com

Studies on related systems demonstrate the power of this approach. For instance, DFT has been used to investigate the mechanisms of cycloaddition reactions involving benzaldehydes and the stereoselectivity of such reactions. nih.gov By locating all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface, a detailed, step-by-step understanding of the reaction pathway can be achieved, which is invaluable for optimizing reaction conditions and predicting product outcomes. beilstein-journals.orgmdpi.com

Applications in Advanced Organic Synthesis and Materials Science Excluding Biological/clinical

Utilization as a Chiral Building Block

The presence of two chiral centers in 3-Benzoylcyclohexane-1-carboxylic acid means it can exist as enantiomers. The separation of these enantiomers, a process known as chiral resolution, allows the compound to be used as a chiral building block for the enantioselective synthesis of complex molecules. wikipedia.orgpressbooks.pub The most common method for resolving chiral carboxylic acids is through the formation of diastereomeric salts with a chiral amine. wikipedia.org

The racemic mixture of this compound is reacted with an enantiomerically pure chiral amine, such as (R)-(+)-1-phenylethylamine or an alkaloid like brucine. This reaction converts the pair of enantiomers into a pair of diastereomers. Because diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization. wikipedia.org Once separated, the pure diastereomeric salt is treated with an acid to protonate the carboxylate and liberate the pure enantiomer of the carboxylic acid. wikipedia.org The availability of specific, enantiomerically pure forms, such as (1S,3R)-3-benzoylcyclohexane-1-carboxylic acid, confirms its role as a valuable chiral synthon in the chemical catalog. cymitquimica.comsigmaaldrich.com

These enantiomerically pure building blocks are crucial in asymmetric synthesis, where the goal is to create a target molecule as a single enantiomer. By starting with a molecule of known stereochemistry like an enantiopure this compound, chemists can transfer that chirality to a new, more complex molecule, controlling the spatial arrangement of atoms in the final product. tcichemicals.com

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Chemical Class | Principle of Separation |

| (R)-(+)-1-Phenylethylamine | Chiral Amine | Forms diastereomeric salts with racemic carboxylic acids, separable by crystallization. wikipedia.org |

| (S)-(-)-1-Phenylethylamine | Chiral Amine | Forms diastereomeric salts, allowing isolation of the other enantiomer. wikipedia.org |

| Brucine | Alkaloid (Chiral Amine) | Forms diastereomeric salts with different solubilities. wikipedia.org |

| Cinchonidine | Alkaloid (Chiral Amine) | Used to form separable diastereomeric salts. mdpi.com |

| (1S,2R)-(–)-2,10-Camphorsultam | Chiral Auxiliary | Can be used to form diastereomeric amides for chromatographic separation. tcichemicals.com |

Role in the Synthesis of Complex Cyclic Structures

The dual functionality of this compound makes it an excellent starting material for the synthesis of intricate polycyclic systems. The ketone and carboxylic acid groups can undergo a wide range of chemical transformations, either independently or in concert, to build new rings onto the cyclohexane (B81311) framework.

Intramolecular reactions are a powerful strategy for constructing complex cyclic molecules from this precursor. For instance, the ketone and the carbon alpha to the carboxylic acid can participate in an intramolecular aldol (B89426) or Dieckmann-type condensation to form a new five- or six-membered ring, leading to a bicyclic system. nih.gov Furthermore, the benzoyl group's aromatic ring can engage in intramolecular Friedel-Crafts-type reactions. Under the influence of a strong acid or Lewis acid, the carboxylic acid could be activated and cyclize onto the phenyl ring, or the enol of the ketone could attack the phenyl ring, leading to fused polycyclic structures. nih.gov Such strategies are employed to generate complex molecular architectures, including dibenzocycloketone derivatives, from aromatic carboxylic acids through photoredox-catalyzed radical cyclizations. rsc.org

The cyclohexane ring itself provides a stereochemically defined scaffold. By controlling the relative stereochemistry (cis or trans) of the benzoyl and carboxylic acid groups, chemists can direct the formation of subsequent rings with high stereocontrol, yielding complex tricyclic frameworks with multiple stereogenic centers. nih.gov The synthesis of various substituted cyclohexane polycarboxylic acids through methods like catalytic hydrogenation further highlights the utility of this structural motif in creating diverse and complex cyclic compounds. researchgate.net

Integration into Macrocyclic Architectures

Macrocycles, large cyclic molecules, are of significant interest in chemistry for their unique host-guest binding capabilities and their presence in many natural products. This compound is a potential building block for the synthesis of novel macrocyclic structures. Its carboxylic acid functionality provides a key reactive handle for macrocyclization reactions, such as macrolactonization or macrolactamization.

A common strategy involves a multi-step sequence where the building block is first coupled with other components to form a linear precursor, which is then induced to cyclize. core.ac.ukcam.ac.uk For example, the carboxylic acid of this compound could be coupled with a long-chain amino alcohol. The resulting linear ester-amide would possess a terminal alcohol and a terminal amine, which could then be reacted together to close the ring.

A more advanced and efficient approach involves multicomponent reactions (MCRs). nih.govnih.gov In a hypothetical scenario, this compound could participate in an Ugi or Passerini reaction. The Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step. By using a diamine or a di-isocyanide, a linear precursor suitable for a subsequent ring-closing reaction can be generated, offering a rapid pathway to structurally diverse macrocycles. nih.gov The rigid cyclohexane core from the starting material would impart a degree of pre-organization to the linear precursor, potentially facilitating the final macrocyclization step.

Table 2: Hypothetical MCR-Based Strategy for Macrocyclization

| Step | Reaction Type | Reactants | Intermediate/Product | Role of this compound |

| 1 | Ugi 4-Component Reaction | This compound, a diamine (e.g., ethylenediamine), an aldehyde, an isocyanide | Linear peptide-like precursor with reactive termini | Provides the carboxylic acid component and a rigid scaffold. nih.gov |

| 2 | Macrocyclization | Linear precursor from Step 1 | Macrocycle containing the benzoylcyclohexane moiety | The scaffold is incorporated into the final macrocyclic ring. |

Precursor for Advanced Materials

The bifunctional nature of this compound makes it a candidate monomer for the synthesis of advanced polymers like polyesters and polyamides. In condensation polymerization, monomers with two reactive functional groups link together, eliminating a small molecule like water.

The carboxylic acid group can readily react with alcohols to form ester linkages or with amines to form amide linkages. The benzoyl group can be chemically modified to introduce a second reactive site for polymerization. For example, the phenyl ring could be nitrated and then reduced to an amine, or the ketone could be reduced to an alcohol. This would transform the molecule into an AB₂-type monomer, capable of forming hyperbranched polymers, or an A-B monomer after selective functionalization.

Alternatively, if both the carboxylic acid and a modified benzoyl group (e.g., a second carboxylic acid introduced on the phenyl ring) are used, the molecule can act as a monomer in the synthesis of linear or cross-linked polymers. google.com The rigid and bulky cyclohexane ring incorporated into the polymer backbone would be expected to influence the material's properties, potentially increasing its glass transition temperature (Tg), thermal stability, and mechanical strength. The pendant benzoyl group (if left unmodified) could also serve as a site for post-polymerization modification or as a photo-active chromophore. The general principle is similar to the use of other cyclic polycarboxylic acids, such as hexahydroterephthalic acid, in polymer synthesis. researchgate.net

Table 3: Potential Polymer Applications

| Polymer Type | Required Modification of Monomer | Role of Functional Groups | Potential Polymer Properties |

| Polyester | Reduction of ketone to alcohol | Carboxylic acid and resulting alcohol undergo polycondensation. | Increased rigidity and thermal stability due to the cyclohexane ring. google.com |

| Polyamide | Introduction of an amino group (e.g., on the phenyl ring) | Carboxylic acid and introduced amine form amide bonds. | High strength, thermal resistance. |

| Photoreactive Polymer | None (using the benzoyl group) | Carboxylic acid for polymerization; benzoyl group as a photo-crosslinkable moiety. | Allows for curing or patterning of the material with UV light. |

Development of Novel Reagents and Catalysts

The structural features of this compound suggest its potential use in the development of new reagents and catalysts, particularly in the realm of asymmetric catalysis. The carboxylic acid group is an effective metal-coordinating ligand. It can bind to a variety of metal centers to form metal-carboxylate complexes.

When the enantiomerically pure form of the acid is used, the resulting metal complex becomes chiral. tcichemicals.com The chiral environment created by the benzoylcyclohexane ligand around the metal center can influence the stereochemical outcome of a catalytic reaction, making it a potential candidate for a chiral catalyst or catalyst precursor. For example, a complex of rhodium or ruthenium with a chiral carboxylate ligand could be investigated for its efficacy in asymmetric hydrogenation or cyclopropanation reactions.

Furthermore, the molecule itself can act as a chiral auxiliary. tcichemicals.com By covalently attaching it to a substrate, it can direct a subsequent reaction to occur on one face of the molecule, thereby inducing chirality. After the reaction, the auxiliary can be cleaved off, yielding an enantiomerically enriched product. The combination of the rigid cyclohexane backbone and the coordinating ability of its functional groups makes this compound an intriguing scaffold for the design of new, stereodirecting chemical tools.

Analytical Methodologies for 3 Benzoylcyclohexane 1 Carboxylic Acid Excluding Biological Matrix Analysis

Chromatographic Separation Techniques (e.g., HPLC, GC with derivatization)

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of 3-Benzoylcyclohexane-1-carboxylic acid. Reversed-phase HPLC (RP-HPLC) methods are particularly well-suited for separating this compound from ketoprofen (B1673614) and other related impurities.

Detailed research findings have established several effective RP-HPLC methods. These methods typically utilize a C18 stationary phase, which provides the necessary hydrophobicity to retain the analyte and its related compounds. The mobile phase composition is a critical parameter that is optimized to achieve adequate separation. A common approach involves a mixture of an aqueous buffer (often a phosphate (B84403) buffer to control pH) and an organic modifier, such as acetonitrile. The pH of the mobile phase is usually maintained in the acidic range to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. Detection is most commonly performed using a UV detector, leveraging the chromophoric benzoyl group present in the molecule.

Gas Chromatography (GC) is less commonly employed for the direct analysis of carboxylic acids like this compound due to their low volatility and potential for thermal degradation. researchgate.net Therefore, a derivatization step to convert the carboxylic acid into a more volatile ester or silyl (B83357) derivative is generally required before GC analysis. researchgate.netrestek.com

Interactive Data Table: HPLC Methods for the Analysis of this compound (Ketoprofen Impurity B)

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Lux Amylose-2 (amylose tris(3,5-dimethylphenylcarbamate)) | VP-ODS C18 | C18 |

| Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm | - |

| Mobile Phase | Water/Acetonitrile/Acetic Acid (50/50/0.1, v/v/v) | 6.8% Phosphate buffer (pH 3.5)/Acetonitrile/Water (2:43:55, v/v/v) | Acetonitrile/0.1% Formic Acid in Water (gradient) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |

| Detection | UV | UV at 233 nm | UV |

| Temperature | 20 °C | Ambient | 40 °C |

| Reference | nih.gov | researchgate.net | nih.gov |

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as increased volatility for GC analysis or enhanced detectability for spectrophotometric or fluorimetric methods.